molecular formula C14H23NO4S2 B14718159 S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate CAS No. 21224-61-3

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate

Cat. No.: B14718159
CAS No.: 21224-61-3
M. Wt: 333.5 g/mol
InChI Key: SIUJAKUGWXJHSR-UHFFFAOYSA-N
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Description

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H23NO4S2 and a molecular weight of 333.47 g/mol . This compound is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate typically involves the reaction of 2-((5-(p-Methoxyphenyl)pentyl)amino)ethanethiol with thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the thiosulfate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.

    Reduction: The compound can be reduced to yield thiol derivatives.

    Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and various substituted aminoethyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiosulfate ester linkage and methoxyphenyl group contribute to its versatility in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

21224-61-3

Molecular Formula

C14H23NO4S2

Molecular Weight

333.5 g/mol

IUPAC Name

1-methoxy-4-[5-(2-sulfosulfanylethylamino)pentyl]benzene

InChI

InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-3-2-4-10-15-11-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18)

InChI Key

SIUJAKUGWXJHSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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